molecular formula C13H8ClN3O2 B13674075 8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13674075
M. Wt: 273.67 g/mol
InChI Key: RPRRDNDCAQDDCJ-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of a chlorine atom at the 8th position and a nitrophenyl group at the 2nd position further defines its chemical identity. Compounds of this class are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with 3-nitrobenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired imidazo[1,2-a]pyridine scaffold. The reaction conditions often involve heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of dinitrophenyl derivatives.

    Reduction: Formation of 2-(3-aminophenyl)imidazo[1,2-a]pyridine.

    Substitution: Formation of 8-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. The presence of the nitrophenyl group is crucial for its binding affinity and specificity towards these targets. Additionally, the chlorine atom may enhance the compound’s lipophilicity, facilitating its penetration into bacterial cells.

Comparison with Similar Compounds

Uniqueness: 8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of the chlorine and nitrophenyl groups enhances its reactivity and potential as a therapeutic agent.

Properties

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

8-chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8ClN3O2/c14-11-5-2-6-16-8-12(15-13(11)16)9-3-1-4-10(7-9)17(18)19/h1-8H

InChI Key

RPRRDNDCAQDDCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CC=C(C3=N2)Cl

Origin of Product

United States

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